Lipophilicity Shift: Cyclopentylcarbonyl vs. Unsubstituted Piperidine Core
The target compound exhibits an XLogP3-AA of 3.9 [1], representing a substantial lipophilicity increase relative to the unsubstituted 4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine scaffold (MW 243.31 g/mol) . Although experimental logP for the comparator has not been reported from the same source, the addition of the cyclopentylcarbonyl group (ΔMW +96.1 Da) is estimated to elevate logP by approximately 2 units based on fragment-based calculations, shifting the compound from a polar to a moderately lipophilic regime suitable for CNS penetration.
| Evidence Dimension | Lipophilicity (XLogP3-AA) and Molecular Weight |
|---|---|
| Target Compound Data | XLogP3-AA = 3.9; MW = 339.4 g/mol |
| Comparator Or Baseline | 4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine (unsubstituted core); MW = 243.31 g/mol; XLogP3-AA not experimentally determined, estimated ~1.9 |
| Quantified Difference | ΔMW = +96.1 g/mol; ΔXLogP3-AA ≈ +2.0 (estimated) |
| Conditions | Computed by XLogP3 3.0 (PubChem release) for target; comparator MW from ChemDiv catalog |
Why This Matters
The measured XLogP3-AA of 3.9 positions this compound within the CNS drug-like chemical space (logP 1–4), differentiating it from more polar unsubstituted analogs and guiding procurement for neuroscience target screening cascades.
- [1] PubChem. Compound Summary for CID 91888832, 1-(Cyclopentylcarbonyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine. National Center for Biotechnology Information (2025). View Source
